3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one

Description

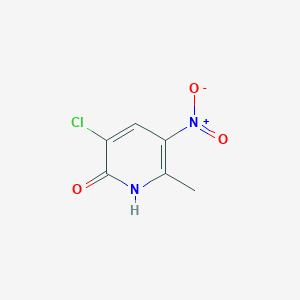

3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of a chlorine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position

Properties

IUPAC Name |

3-chloro-6-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUALWYBEARFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817828-97-9 | |

| Record name | 3-chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one typically involves the nitration of 3-chloro-6-methylpyridin-2(1H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol), elevated temperature.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

Reduction: 3-Chloro-6-methyl-5-aminopyridin-2(1H)-one.

Substitution: Various substituted pyridinones depending on the nucleophile used.

Oxidation: 3-Chloro-6-carboxy-5-nitropyridin-2(1H)-one.

Scientific Research Applications

3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-6-methylpyridin-2(1H)-one: Lacks the nitro group, resulting in different reactivity and applications.

3-Chloro-5-nitropyridin-2(1H)-one:

6-Methyl-5-nitropyridin-2(1H)-one: Lacks the chlorine atom, leading to variations in its reactivity and applications.

Uniqueness

3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the chlorine, methyl, and nitro groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

3-Chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound features a pyridine ring with chlorine, methyl, and nitro substituents, which contribute to its unique chemical properties and potential therapeutic applications. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₃

- Molecular Weight : 188.57 g/mol

- CAS Number : 1817828-97-9

- Purity : 95%

Synthesis

The synthesis of this compound typically involves the reaction of methyl acetoacetate with 3-chloro-4-methyl-5-nitropyridine-2-one under basic conditions. The process can be summarized as follows:

- Starting Materials : Methyl acetoacetate and 3-chloro-4-methyl-5-nitropyridine-2-one.

- Reaction Conditions : Conducted in the presence of sodium ethoxide or potassium carbonate, under reflux conditions.

- Product Isolation : Isolated by filtration and purified through recrystallization.

Biological Activities

This compound exhibits a range of biological activities:

Antibacterial Activity

The compound has shown significant antibacterial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which may protect cells from oxidative stress-induced damage. This is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is likely related to the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives with enhanced biological activity.

- Reactive Intermediate Formation : The nitro group can generate reactive species upon reduction, contributing to cytotoxic effects.

- Cellular Interaction : The compound may disrupt cellular processes by interfering with enzyme functions or signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values in low micromolar range. |

| Study 2 | Showed antioxidant effects in vitro using DPPH assay, indicating potential for protecting against oxidative damage. |

| Study 3 | Reported cytotoxic effects on various cancer cell lines (IC50 values ranging from 10 to 30 μM), suggesting further investigation into its anticancer properties is warranted. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-6-methyl-5-nitro-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves cyclization of substituted pyridine precursors. For nitro-group introduction, nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is critical to avoid over-nitration. Chlorination can be achieved via POCl₃ or PCl₅ in anhydrous conditions. Optimization requires monitoring reaction progress via TLC or HPLC, with yields improved by slow reagent addition and inert atmospheres (e.g., N₂) to suppress side reactions .

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Key signals include the pyridinone ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The nitro group deshields adjacent carbons, shifting signals upfield .

- IR : Look for C=O stretching (~1650–1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

Q. What are the common functional group transformations feasible for this compound?

- Methodology :

- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, forming 3-chloro-6-methyl-5-amino-1,2-dihydropyridin-2-one. Control H₂ pressure to avoid over-reduction .

- Substitution : Chlorine at position 3 can be replaced by nucleophiles (e.g., amines, thiols) using bases like NaH or K₂CO₃ in DMF at 80–100°C .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in electrophilic substitution reactions?

- Methodology : The nitro group is a strong meta-directing substituent. In reactions like bromination or sulfonation, electrophiles preferentially attack position 4 (meta to nitro). DFT calculations or Hammett σ⁺ values can predict reactivity. Experimental validation via single-crystal XRD of products is recommended .

Q. What strategies mitigate competing side reactions during amination of the chloro substituent?

- Methodology :

- Use bulky amines (e.g., tert-butylamine) to sterically hinder nucleophilic attack at the carbonyl group.

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/toluene) to enhance selectivity .

- Monitor reaction progress via GC-MS to detect intermediates like 3-amino derivatives or hydrolyzed byproducts .

Q. How can computational chemistry aid in predicting the compound’s reactivity or stability?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways for nitro-group reduction or ring-opening processes using transition-state modeling (e.g., Gaussian 09) .

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for gradual crystallization. Avoid DMSO due to high boiling points.

- Temperature Gradients : Cool saturated solutions from 60°C to 4°C over 24 hours.

- Additives : Introduce trace co-solvents (e.g., acetone) to disrupt π-π stacking, improving crystal quality .

Data Contradictions and Resolution

Q. Conflicting reports on nitro-group stability under acidic conditions: How to reconcile?

- Analysis : Some studies report nitro-group retention in H₂SO₄-mediated reactions, while others note partial reduction. This discrepancy arises from trace metal impurities (e.g., Fe³⁺) catalyzing reduction. Mitigate by pre-treating reagents with chelating agents (e.g., EDTA) and using ultrapure acids .

Q. Divergent substitution outcomes with thiols: Steric vs. electronic effects?

- Analysis : Thiols with electron-withdrawing groups (e.g., p-nitrobenzenethiol) favor SNAr mechanisms at position 3, while bulky thiols (e.g., cyclohexanethiol) may attack the carbonyl oxygen. Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.